3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid
Overview
Description
“3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the CAS Number: 1373920-73-0 . It has a molecular weight of 250.19 . The IUPAC name for this compound is 3-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10F4O2/c1-6-4-7(2-3-9(16)17)5-8(10(6)12)11(13,14)15/h4-5H,2-3H2,1H3,(H,16,17) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . The storage temperature for this compound is also ambient temperature .Scientific Research Applications
Fluorine-Containing Heterocyclic Derivatives
The compound has been utilized in the formation of fluorine-containing heterocyclic derivatives. A study by Sokolov and Aksinenko (2012) focused on the reaction of a related fluorine compound with 1,3-binucleophiles, leading to the formation of 3-methyl-1-phenylpyrazol-5-one derivatives, highlighting the compound's utility in synthesizing novel fluorine-containing heterocycles (Sokolov & Aksinenko, 2012).
Synthesis of Libraries of AB3 and AB2 Phenylpropyl Ether-Based Supramolecular Dendrimers
In another application, the compound was used in synthesizing methyl esters of various phenylpropionic acids. These esters were then used to prepare supramolecular dendrimers, as reported by Percec et al. (2006). This demonstrates the compound's role in the development of high-ordered supramolecular structures, which have potential applications in materials science (Percec et al., 2006).
Novel Arylene Ether Polymers with High Glass-Transition Temperature
The compound has also contributed to the synthesis of novel polymers. Huang et al. (2007) synthesized novel 2-trifluoromethyl-activated bisfluoro monomers using a related compound, leading to the development of polymers with high glass-transition temperatures and good solubility in various organic solvents. This research indicates the compound's importance in creating new materials with desirable thermal and solubility properties (Huang et al., 2007).
Synthesis of Sphingosine-1 Phosphate Receptor 1 PET Radiopharmaceutical
In the field of medical imaging, Luo et al. (2019) utilized a derivative of the compound in the automated synthesis of a PET imaging radiopharmaceutical. This showcases the compound's application in the development of advanced diagnostic tools in medicine (Luo et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been found to participate in suzuki-miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.
Properties
IUPAC Name |
3-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-6-4-7(2-3-9(16)17)5-8(10(6)12)11(13,14)15/h4-5H,2-3H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIPUVGZXPJVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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